2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety attached to a dimethylcyclohexane-dione ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-bromobenzohydrazide with 5,5-dimethylcyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-[(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-[(4-Nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: This compound has a nitrophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
2-[(4-Methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione:
Properties
Molecular Formula |
C14H15BrN2O2 |
---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
2-[(4-bromophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,18H,7-8H2,1-2H3 |
InChI Key |
CKOJNBFWAJQIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)Br)O)C |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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